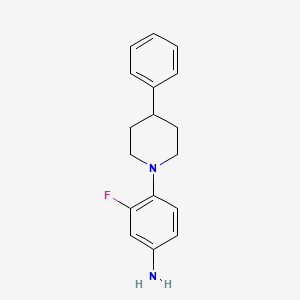

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline

Overview

Description

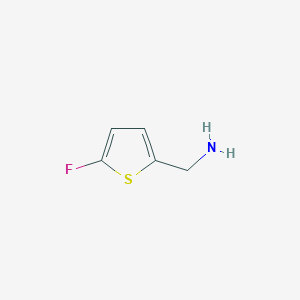

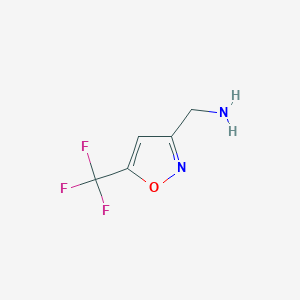

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C17H19FN2. It has a molecular weight of 270.34 g/mol. This compound is available in powder form .

Molecular Structure Analysis

The InChI code for a similar compound, 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride, is 1S/C12H17FN2.ClH/c1-9-4-6-15 (7-5-9)12-3-2-10 (14)8-11 (12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This might give some insights into the molecular structure of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline.Physical And Chemical Properties Analysis

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a powder . It has a molecular weight of 194.25 . The compound should be stored at a temperature of 4°C .Scientific Research Applications

Metallation of Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, highlights significant advancements in this research area. This process involves the chemoselective lithiation of 3-fluorophyridine at low temperatures, leading to the formation of 3-fluoro-2-lithiopyridine and 3-fluoro-4-lithiopyridine. These lithiated isomers react with a variety of electrophiles, providing a convenient route to synthesize 2,3- or 3,4-disubstituted pyridines, demonstrating the versatility and potential of fluorinated compounds in organic synthesis (Marsais & Quéguiner, 1983).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP)-based compounds, including those modified with fluorine, have emerged as effective chemosensors for detecting various analytes such as metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors, as documented in the literature, underscore the importance of fluorinated compounds in developing sophisticated detection tools for environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).

Fluorinated Liquid Crystals

The study of fluorinated liquid crystals reveals how the incorporation of fluoro substituents into liquid crystal structures can profoundly alter their properties, such as melting point, mesophase morphology, and various physical characteristics like dielectric and optical anisotropy. This research underscores the critical role of fluorinated compounds in tailoring materials for specific applications in displays, optical devices, and other advanced technologies (Hird, 2007).

Fluoroalkylation in Aqueous Media

Recent advances in fluoroalkylation reactions performed in water highlight the environmental benefits of incorporating fluorinated groups into organic molecules under mild and green conditions. These methods facilitate the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and materials, emphasizing the ongoing importance of fluorinated compounds in sustainable chemistry practices (Song et al., 2018).

Polymer of Low Concern Criteria for Fluoropolymers

Fluoropolymers, characterized by their high molecular weight and stability, are distinct from other polyfluoroalkyl substances due to their negligible environmental mobility and bioaccumulation potential. This review argues for the classification of fluoropolymers as "polymers of low concern" based on their unique physical, chemical, and toxicological profiles, further highlighting the specialized and often non-hazardous applications of fluorinated polymers in various industries (Henry et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-fluoro-4-(4-phenylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-12-15(19)6-7-17(16)20-10-8-14(9-11-20)13-4-2-1-3-5-13/h1-7,12,14H,8-11,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJAYNZNBFLAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)

![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)